Filgotinib maleate
CAS No.: 1802998-75-9
Cat. No.: VC14591284
Molecular Formula: C25H27N5O7S
Molecular Weight: 541.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1802998-75-9 |
---|---|
Molecular Formula | C25H27N5O7S |
Molecular Weight | 541.6 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C21H23N5O3S.C4H4O4/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25;5-3(6)1-2-4(7)8/h1-7,17H,8-14H2,(H,23,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | BFENHEAPFWQJFL-BTJKTKAUSA-N |
Isomeric SMILES | C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES | C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5.C(=CC(=O)O)C(=O)O |
Introduction
Chemical and Pharmacological Profile of Filgotinib Maleate
Structural Characteristics and Formulation
Filgotinib maleate is a small molecule with the chemical formula and a molecular weight of 541.58 g/mol . The maleate salt enhances the compound's solubility and bioavailability, making it suitable for oral administration. Its structure features a pyrrolopyridine core, which confers high affinity for the JAK1 kinase domain while minimizing off-target effects .
Table 1: Key Chemical Properties of Filgotinib Maleate
Property | Value | Source |
---|---|---|
Molecular Formula | KEGG DRUG | |
Exact Mass | 541.1631 g/mol | KEGG DRUG |
CAS Number | 1206161-97-8 | PMDA Report |
Solubility | Highly soluble in aqueous media | PMC |
Mechanism of Action: JAK1 Selectivity
Filgotinib maleate preferentially inhibits JAK1 over other JAK isoforms (JAK2, JAK3, TYK2), with a half-maximal inhibitory concentration () for JAK1 approximately fivefold lower than for JAK2 in biochemical assays . This selectivity modulates cytokines such as interleukin (IL)-6 and interferon (IFN)-γ, which are pivotal in RA and UC pathogenesis, while sparing JAK2-dependent pathways like erythropoietin signaling .
The active metabolite, GS-829845, contributes significantly to pharmacodynamic effects. Although it exhibits tenfold lower potency than the parent compound, its systemic exposure is 16–20 times higher, ensuring sustained JAK1 inhibition .
Pharmacokinetics and Metabolism
Parameter | Filgotinib (200 mg QD) | GS-829845 (Metabolite) | Source |
---|---|---|---|
2.78 ± 1.05 µg/mL | 19.10 ± 3.65 µg/mL | PMC | |
4.0 hours | 4.0 hours | PMC | |
AUC | 26.4 µg·h/mL | 420 µg·h/mL | PMDA Report |
Half-life | 6 hours | 24 hours | Wikipedia |
Metabolism and Elimination
Filgotinib undergoes rapid hydrolysis by carboxylesterase 2 (CES2) to form GS-829845, which accounts for 80% of total drug exposure . Both parent and metabolite exhibit low plasma protein binding (<40%), facilitating widespread tissue distribution. Renal excretion is minimal (<10%), with biliary clearance as the primary elimination route .
Clinical Applications and Efficacy
Rheumatoid Arthritis (RA)
In phase III trials, filgotinib 200 mg once daily demonstrated significant efficacy in RA patients with inadequate response to methotrexate (MTX). At week 12, 64% of patients achieved ACR20 response versus 34% on placebo, with sustained improvements in joint erosion observed through 52 weeks . Combination therapy with MTX enhanced response rates by 15–20%, highlighting synergistic effects .
Ulcerative Colitis (UC)
The SELECTION trial reported clinical remission in 26% of UC patients receiving filgotinib 200 mg at week 10, compared to 11% on placebo . Endoscopic healing rates were twofold higher in the treatment group, underscoring its mucosal healing capabilities .
Emerging Applications: Crohn’s Disease (CD)
A phase II study in moderate-to-severe CD showed clinical remission in 47% of filgotinib-treated patients versus 23% on placebo, positioning it as a potential first-line JAK inhibitor for CD .
Regulatory Status and Post-Marketing Surveillance
Approved in Japan (September 2020) and the EU, filgotinib maleate remains under review in the U.S. due to safety concerns over JAK inhibitors . Post-marketing requirements include an 8-year re-examination period and comprehensive risk management plans to monitor long-term safety .
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